1,5-Naphthalenedisulfonic acid

Synthetic Chemistry Process Optimization Isomer Separation

Procure high-purity 1,5-naphthalenedisulfonic acid (≥98%) for critical applications. The precise 1,5-substitution pattern is essential for synthesizing specific azo dyes, 1,5-dihydroxynaphthalene, and amino C acid. Using generic mixtures or other isomers compromises yield and purity. This isomer enables proton-exchange membranes with conductivities up to 138 mS/cm and ion-exchange capacities of 2.93 mequiv/g. Its high melting point (240-245°C) and extreme water solubility (1030 g/L) ensure stable, homogeneous reaction conditions.

Molecular Formula C10H8O6S2
Molecular Weight 288.3 g/mol
CAS No. 81-04-9
Cat. No. B1215310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthalenedisulfonic acid
CAS81-04-9
Synonyms1,5-naphthalenedisulfonic acid
Molecular FormulaC10H8O6S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
InChIKeyXTEGVFVZDVNBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthalenedisulfonic Acid (CAS 81-04-9): A Key Dye Intermediate and Advanced Materials Building Block


1,5-Naphthalenedisulfonic acid (CAS 81-04-9), also known as Armstrong's acid, is an aromatic disulfonic acid with the formula C₁₀H₈O₆S₂, widely recognized as a crucial intermediate in the synthesis of azo dyes and pigments [1]. The compound features two sulfonic acid groups at the 1- and 5-positions of the naphthalene ring, imparting high water solubility and strong acidity, which are essential for its role in dyeing processes and as a precursor for downstream intermediates such as 1,5-dihydroxynaphthalene and amino C acid [2][3]. Beyond its traditional use in the colorant industry, recent research has established 1,5-naphthalenedisulfonic acid as a versatile building block for advanced functional materials, including proton-conducting membranes, conductive polymers, and coordination networks [4][5].

1,5-Naphthalenedisulfonic Acid Procurement: Why Isomeric Purity and Positional Specificity Are Non-Negotiable


In industrial and research settings, substituting 1,5-naphthalenedisulfonic acid with a generic 'naphthalenedisulfonic acid' mixture or a different positional isomer, such as the 1,6- or 2,6- variant, is not a viable procurement strategy. The precise 1,5-substitution pattern dictates the compound's reactivity, physical properties, and ultimate function in downstream applications [1]. For instance, while the 1,5-isomer is the preferred precursor for the key intermediate 1,5-dihydroxynaphthalene via alkali fusion, other isomers do not yield the same product or do so with significantly lower efficiency [2]. The high selectivity required for synthesizing specific azo dyes or for constructing ordered polymer architectures with defined ion-exchange capacities and conductivities is intrinsically linked to the molecular geometry and electronic distribution of the 1,5-isomer [3][4]. Relying on a non-specific mixture or an incorrect isomer introduces variability that can compromise reaction yields, product purity, material performance, and ultimately, the economic viability of the manufacturing or research process [5].

Quantitative Differentiation of 1,5-Naphthalenedisulfonic Acid Against Key Comparators: A Technical Selection Guide


Isomeric Selectivity in Sulfonation: 1,5-NDSA as the Predominant Product Under Standard Conditions

The synthesis of naphthalenedisulfonic acids yields a mixture of isomers, with the distribution being highly dependent on reaction conditions. Direct sulfonation of naphthalene-1-sulfonic acid with 98.5% H₂SO₄ at 25.0 °C produces a mixture containing 58% of the 1,5-isomer, 32% of the 1,6-isomer, and 10% of the 1,7-isomer [1]. This high proportion of the 1,5-isomer under these common conditions establishes it as the kinetically favored and most abundant product, making its subsequent isolation and use for large-scale dye intermediate production economically favorable. In contrast, sulfonation of naphthalene-2-sulfonic acid under identical conditions yields predominantly the 1,6-isomer (74%), with negligible 1,5-isomer formation [1]. This data underscores that procurement of a pure 1,5-isomer is essential for processes designed around this specific substitution pattern, as a generic 'disulfonic acid' mixture would contain significant quantities of 1,6- and 1,7-isomers that could act as contaminants in downstream syntheses.

Synthetic Chemistry Process Optimization Isomer Separation

Proton Conductivity in PEMs: 1,5-NDSA-Based Membranes Achieve Benchmark Performance

1,5-Naphthalenedisulfonic acid serves as a monomer for creating high-performance proton-exchange membranes (PEMs). A 2024 study demonstrated that alternating sulfonated polyphenylenes synthesized using 1,5-naphthalenedisulfonic acid achieve an ion-exchange capacity (IEC) of up to 2.93 mequiv/g and a corresponding proton conductivity of 138 mS/cm [1]. This conductivity exceeds the general industry benchmark for PEMs, which is typically considered to be >100 mS/cm (0.1 S/cm) for viable fuel cell applications [1]. After a controlled thermal cross-linking process to manage water uptake, the membrane retains a high IEC of 2.33 mequiv/g and a conductivity of 85 mS/cm [1]. This performance is enabled by the rigid, sulfonated naphthalene unit, which provides a high density of proton-conducting groups and structural stability, a feature not replicable with aliphatic or monosulfonated aromatic monomers. The study explicitly notes that the 1,5-disulfonated naphthalene unit is key to achieving these high IEC values while maintaining chemical stability [1].

Proton-Exchange Membranes Fuel Cells Polymer Electrolytes

Crystalline Conducting Polymer Doping: 1,5-NDSA Imparts Unusual Crystallinity in Polypyrrole

When used as a dopant in the synthesis of the conductive polymer polypyrrole (PPy), 1,5-naphthalenedisulfonic acid (1,5-NDSA) yields a material with room-temperature conductivity of ~10 S/cm [1]. This is comparable to the performance achieved with other sulfonic acid dopants, such as p-toluenesulfonic acid (p-TSA), which also yields PPy with conductivity in the 1-10 S/cm range under similar conditions [1]. However, the study authors noted that the PPy doped with 1,5-NDSA exhibited 'good crystallinity,' a property that was unexpected and not typically observed with simpler, non-aromatic or monosulfonated dopants like methanesulfonic acid (MSA) or p-TSA [1]. This induced crystallinity is attributed to the planar, rigid structure of the 1,5-NDSA dianion, which promotes ordered stacking of the polymer chains [1]. In contrast, doping with the related but structurally different 1,5-naphthalenedisulfonic acid disodium salt in polyaniline (PANI) systems yields a tubular morphology, while other sulfonic acids like MSA or NONSA lead to granular morphologies, highlighting how the specific dopant geometry dictates the final material's nano- and microstructure [2].

Conductive Polymers Organic Electronics Dopants

Physical Property Differentiation: High Solubility and Distinct Thermal Profile of 1,5-NDSA

The physical properties of 1,5-naphthalenedisulfonic acid differ significantly from its isomers, which directly impacts its handling, formulation, and reactivity. The 1,5-isomer (as its anhydrous form) exhibits a melting point range of 240-245 °C, whereas the 1,6-isomer melts at a considerably lower 125 °C [1]. This higher thermal stability allows for reactions and processing at elevated temperatures without premature melting or decomposition, a critical advantage in many industrial syntheses [2]. Furthermore, 1,5-naphthalenedisulfonic acid demonstrates extremely high water solubility, with a reported value of 1030 g/L at 20 °C . This is a key property for its use in aqueous dyeing processes and solution-based polymerizations, ensuring it remains in solution at high concentrations for efficient and homogenous reactions. In contrast, the solubility of other isomers, while generally high for sulfonic acids, can vary. The combination of high melting point and extreme water solubility makes the 1,5-isomer particularly well-suited for applications requiring concentrated, high-temperature aqueous processing.

Formulation Science Process Chemistry Material Handling

Evidence-Based Procurement Scenarios for 1,5-Naphthalenedisulfonic Acid (CAS 81-04-9)


Scenario 1: Industrial Synthesis of Azo Dyes and Pigments Requiring High-Purity Intermediates

For the large-scale manufacture of specific azo dyes where colorfastness and vibrancy are paramount, procurement of high-purity 1,5-naphthalenedisulfonic acid (e.g., ≥95% purity) is essential. The 1,5-isomer's natural abundance (58%) in the sulfonation mixture allows for cost-effective purification compared to other isomers, and its specific substitution pattern is the exclusive gateway to key downstream intermediates like 1,5-dihydroxynaphthalene and amino C acid [1][2]. Using a lower-purity mixture containing 1,6- or 1,7-isomers would lead to the formation of off-spec byproducts, reducing dye yield and compromising final product quality, thereby increasing manufacturing costs and waste. The high water solubility (1030 g/L) of 1,5-NDSA also facilitates its use in aqueous dyeing formulations .

Scenario 2: R&D and Production of High-Performance Proton-Exchange Membranes (PEMs)

For research groups and companies developing next-generation proton-exchange membranes for fuel cells, electrolyzers, or redox-flow batteries, 1,5-naphthalenedisulfonic acid is a strategic monomer of choice. The compound enables the synthesis of alternating sulfonated polyphenylenes that have demonstrated proton conductivities of up to 138 mS/cm, surpassing the industry benchmark of 100 mS/cm, and high ion-exchange capacities of 2.93 mequiv/g [1]. These performance metrics are directly attributable to the rigid, double-sulfonated naphthalene core of the 1,5-isomer. Procuring the pure 1,5-isomer is non-negotiable for achieving the high molecular weight and ordered polymer structure required to realize this performance; alternative isomers or mixtures would not produce the same architecture [1].

Scenario 3: Synthesis of Crystalline Conductive Polymers for Organic Electronics

In the field of organic electronics, researchers aiming to enhance the charge carrier mobility and stability of conductive polymers like polypyrrole (PPy) should prioritize 1,5-naphthalenedisulfonic acid as a dopant. Studies have shown that while other sulfonic acid dopants (e.g., MSA, p-TSA) can achieve comparable conductivity (~10 S/cm), only 1,5-NDSA uniquely induces a high degree of crystallinity in the resulting polymer film [1]. This structural ordering is critical for improving device performance in applications such as organic thin-film transistors (OTFTs) and sensors. Furthermore, the 1,5-NDSA dianion can template the formation of specific morphologies in other systems like polyaniline, offering a level of nanostructural control not available with simpler dopants [2].

Scenario 4: High-Temperature Solution-Phase Synthesis and Formulation

When a sulfonated aromatic monomer or reagent is required for reactions or formulations that must be conducted at elevated temperatures in aqueous media, 1,5-naphthalenedisulfonic acid offers a distinct advantage. Its high melting point of 240-245 °C provides a wide thermal processing window, allowing for reactions at temperatures that would cause the 1,6-isomer (m.p. 125 °C) to melt or decompose [1]. Combined with its extreme solubility in water (1030 g/L at 20 °C), the 1,5-isomer ensures a stable, homogeneous reaction environment even under demanding conditions, simplifying process control and improving yield consistency [2].

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